Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate
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Overview
Description
Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate is a heterocyclic organic compound . It has a molecular formula of C10H11N3O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Synthesis of Functionalized Compounds : Ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate serves as a crucial intermediate in the synthesis of highly functionalized compounds. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions, leading to the formation of tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Potential Anticancer Applications : Research on derivatives of this compound has shown potential anticancer properties. These derivatives have been evaluated for their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Photophysical Properties : Novel derivatives synthesized from this compound have been studied for their spectral-fluorescent properties. These studies explore the correlation between chemical structure and fluorescent properties, indicating potential applications in material science (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Corrosion Inhibition : Pyranpyrazole derivatives, synthesized using this compound, have shown to be effective corrosion inhibitors for mild steel, which is valuable in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis : The crystal structure of certain derivatives of this compound has been determined, providing insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications (Minga, 2005).
Photodiode Applications : Novel compounds synthesized from this compound have been studied for their optical properties, with potential applications in the fabrication of organic photodiodes (Elkanzi, Farag, Roushdy, Mansour, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, contributing to their potential therapeutic effects .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes, including the synthesis of indole derivatives .
Result of Action
Similar compounds have been known to exhibit various biologically vital properties .
Properties
IUPAC Name |
ethyl 3-amino-5-cyano-2-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(4-11)5-13-6(2)9(8)12/h5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHAWZNBPKODNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1C#N)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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